molecular formula C17H22N4O4 B2682347 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 950249-92-0

4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine

Cat. No.: B2682347
CAS No.: 950249-92-0
M. Wt: 346.387
InChI Key: WCIWZTRNIRABHB-UHFFFAOYSA-N
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Description

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methoxymethyl group at position 5, and a morpholine moiety linked via a carbonyl group at position 2. The methoxymethyl substituent at position 5 distinguishes it from related triazole derivatives, offering steric and electronic modulation that may influence reactivity and biological interactions .

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-5-(methoxymethyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-14-6-4-13(5-7-14)21-15(12-23-2)16(18-19-21)17(22)20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIWZTRNIRABHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenylhydrazine with methoxymethyl ketone can form the triazole ring, which is then further reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole ring system exhibit significant anticancer properties. The triazole moiety can enhance the biological activity of the compound by improving its interaction with biological targets.

  • Case Study : A study demonstrated that related triazole derivatives showed potent antitumor activity against several cancer cell lines, including HeLa and CEM cells. The introduction of the triazole scaffold in similar compounds resulted in a lower IC50 value, indicating increased potency compared to their parent compounds .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The morpholine ring's presence may enhance solubility and bioavailability, making such compounds suitable candidates for developing new antimicrobial agents.

  • Case Study : A derivative with a similar structure was tested against various bacterial strains and exhibited promising antibacterial effects, suggesting that modifications to the triazole structure could lead to enhanced antimicrobial efficacy .

UV Absorption in Agricultural Films

The compound may find applications as an additive in agricultural films due to its potential UV-absorbing properties. This can help in protecting crops from harmful UV radiation.

  • Data Table :
    | Application Area | Compound Type | Effect |
    |--------------------------|----------------------------------------|---------------------------------|
    | Agricultural Films | UV absorbers | Protects crops from UV damage |
    | Polymeric Materials | Additives for enhanced stability | Improves durability and lifespan|

Synthetic Pathways and Modifications

The synthesis of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine involves several steps that can be optimized for yield and purity.

Synthetic Route Overview

The initial synthesis involves the coupling of 4-ethoxyphenyl with methoxymethyl-substituted triazole followed by reaction with morpholine under controlled conditions.

  • Reaction Conditions :
    • Temperature: 318 K
    • Solvent: Benzene
    • Catalysts: Triethylamine

This method has been shown to yield high-purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents and linkage groups, leading to distinct physicochemical and biological properties:

Compound Name/Evidence Reference Key Substituents Morpholine Linkage Notable Properties
Target Compound 5-methoxymethyl, 1-(4-ethoxyphenyl) Carbonyl Enhanced lipophilicity, potential metabolic stability due to methoxymethyl
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 5-formyl, 1-(4-ethoxyphenyl) Carboxylic acid Exhibits ring-chain tautomerism (cyclic hemiacetal form ~20% in solution), impacting solubility and reactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 5-methyl, halogenated aryl groups Thiazole linkage Antimicrobial activity; halogen substituents enhance intermolecular interactions and electron-withdrawing effects
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile 5-carbonitrile, 1-(4-methoxyphenyl) Not specified Electron-deficient triazole core due to nitrile group, favoring nucleophilic reactions

Crystallographic and Conformational Analysis

  • Crystal structure data from reveals a crowded molecular geometry with bond angles (e.g., Ctriaz—C—Nmorph = 110.1°) influenced by the diphenylmethyl unit in a related compound. In contrast, the target compound’s methoxymethyl group may reduce steric hindrance, favoring planar conformations .

Computational and Analytical Insights

  • Software like SHELXL () has been critical in resolving the crystal structures of related triazoles, highlighting the importance of accurate bond angle and torsion angle measurements for predicting reactivity and stability .

Biological Activity

The compound 4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anti-inflammatory, antimicrobial, and antitumor properties.

Chemical Structure and Synthesis

The compound features a triazole ring and a morpholine moiety , which are known for their pharmacological significance. The synthesis typically involves the reaction of specific precursors under controlled conditions, often employing click chemistry techniques to ensure high yields and purity. For instance, the synthesis of related triazole derivatives has been documented, showcasing methods that can be adapted for this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity, as it interacts with biological targets such as enzymes involved in cell wall synthesis or metabolic pathways .

CompoundActivityMIC (µg/mL)Target Organisms
This compoundModerate16Mycobacterium smegmatis
Related Triazole DerivativeHigh8E. coli, S. aureus

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies indicate that it may inhibit cytokine production in activated immune cells. For example, similar triazole derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Antitumor Activity

There is emerging evidence suggesting that triazole derivatives may possess antitumor properties . The mechanism often involves the inhibition of key enzymes necessary for tumor growth or inducing apoptosis in cancer cells. Compounds structurally related to this compound have shown promise in preclinical models .

Case Studies

  • Study on Cytokine Release : A study evaluating the effect of similar triazoles on cytokine release demonstrated that compounds significantly reduced TNF-α levels by up to 60% in stimulated PBMC cultures . This suggests a strong anti-inflammatory potential.
  • Antimicrobial Testing : In tests against Gram-positive and Gram-negative bacteria, compounds structurally akin to our target showed MIC values ranging from 8 to 16 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What synthetic routes are commonly employed to construct the 1H-1,2,3-triazole core in this compound?

Methodological Answer:
The 1H-1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction. Terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in aqueous/organic solvents at room temperature). For example, highlights the use of CuAAC for solid-phase peptide synthesis, ensuring compatibility with polar supports and high yields (>95%). Alternative methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be used for sensitive substrates but are less common .

Basic: How is the compound’s purity and structural identity validated post-synthesis?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are essential:

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., methoxymethyl and ethoxyphenyl groups) and detects impurities.
  • IR Spectroscopy: Identifies carbonyl (C=O) and triazole ring vibrations.
  • HPLC/UPLC: Quantifies purity (>95% is typical for research-grade material).
    demonstrates the use of IR and NMR for structural elucidation of similar triazole derivatives, with melting points as supplementary purity indicators .

Intermediate: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is recommended. Key steps:

Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K).

Refinement: SHELXL’s least-squares algorithms handle anisotropic displacement parameters and twinning.

Validation: WinGX/ORTEP visualizes electron density maps and geometry (e.g., bond angles, torsional strain). and emphasize SHELX’s robustness for small-molecule refinement and ORTEP’s role in graphical analysis .

Intermediate: How can reaction conditions be optimized to enhance methoxymethyl substituent incorporation?

Methodological Answer:
Optimize via Design of Experiments (DoE) :

  • Factors: Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Response Surface Methodology (RSM): Maximizes yield while minimizing side products (e.g., triazole regioisomers).
    reports yields of 61–81% for analogous triazoles using ethanol/water recrystallization and controlled stoichiometry .

Advanced: How to address discrepancies between computational docking predictions and experimental binding assays?

Methodological Answer:

Force Field Calibration: Validate docking parameters (e.g., AMBER vs. CHARMM) against known ligands.

Solvent Effects: Explicit solvent molecular dynamics (MD) simulations improve binding affinity predictions.

Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. and highlight pyrazolyl-triazole derivatives with crystallographically validated binding modes, underscoring the need for multi-technique validation .

Advanced: What strategies analyze conformational flexibility using crystallographic data?

Methodological Answer:

Multi-Conformer Refinement: SHELXL’s PART command models alternative conformations (e.g., morpholine ring puckering).

Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O) influencing flexibility.

Temperature-Dependent Crystallography: Resolve thermal motion via data collection at 100–300 K. details SHELXL’s handling of disorder and anisotropic displacement .

Basic: What role does the morpholine moiety play in the compound’s physicochemical properties?

Methodological Answer:
The morpholine ring enhances:

  • Solubility: Via N–O dipole interactions with polar solvents.
  • Bioavailability: Acts as a hydrogen bond acceptor.
  • Metabolic Stability: Resists oxidative degradation compared to piperidine. notes morpholine’s prevalence in kinase inhibitors due to its balanced lipophilicity .

Intermediate: How to mitigate competing side reactions during triazole acylation?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
  • Low-Temperature Coupling: Use DCC/DMAP in dichloromethane at 0°C to minimize esterification.
  • In Situ Activation: Employ HATU or EDCI for efficient carbonyl coupling. and describe acyl hydrazide cyclization with POCl₃ at 120°C for oxadiazole formation, adaptable to triazole systems .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

pH-Varied Stability: Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS.

Light/Heat Stress: Expose to ICH Q1B guidelines (e.g., 6000 lux·hr, 40°C/75% RH).

Metabolite Identification: Use liver microsomes or hepatocytes to predict in vivo pathways. and emphasize fluorophenyl derivatives’ stability under acidic conditions .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: SwissADME or pkCSM for permeability, CYP450 inhibition, and half-life.
  • Quantum Mechanics (QM): DFT calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries.
  • Machine Learning: Train models on ChEMBL data for bioavailability estimates. and integrate crystallographic data with docking to refine predictive models .

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